Benzenethiol--N,N-diethylethanamine (1/1)
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Overview
Description
Benzenethiol–N,N-diethylethanamine (1/1) is a compound formed by the combination of benzenethiol and N,N-diethylethanamine in a 1:1 ratio. Benzenethiol, also known as thiophenol, is an organosulfur compound with the formula C6H5SH. It is characterized by a benzene ring attached to a thiol group. N,N-diethylethanamine, commonly known as triethylamine, is a tertiary amine with the formula (C2H5)3N. This compound is widely used in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol–N,N-diethylethanamine (1/1) typically involves the reaction of benzenethiol with N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Benzenethiol–N,N-diethylethanamine (1/1) involves large-scale synthesis using automated reactors. The reactants are fed into the reactor in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then separated and purified using industrial-scale distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol–N,N-diethylethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The thiol group in benzenethiol can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Nitrobenzenes, halobenzenes, sulfonated benzenes.
Scientific Research Applications
Benzenethiol–N,N-diethylethanamine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenethiol–N,N-diethylethanamine (1/1) involves the interaction of its thiol and amine groups with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or activation of their functions. The amine group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Similar in structure but lacks the amine group.
N,N-diethylethanamine: Similar in structure but lacks the thiol group.
Thiophenol: Another name for benzenethiol, similar in properties.
Uniqueness
Benzenethiol–N,N-diethylethanamine (1/1) is unique due to the presence of both thiol and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
37602-52-1 |
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Molecular Formula |
C12H21NS |
Molecular Weight |
211.37 g/mol |
IUPAC Name |
benzenethiol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C6H6S/c1-4-7(5-2)6-3;7-6-4-2-1-3-5-6/h4-6H2,1-3H3;1-5,7H |
InChI Key |
RCLSHBDBAGGVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)S |
Origin of Product |
United States |
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